molecular formula C19H16Cl2N2OS B2901863 6-chloro-3-[4-(2-chlorophenyl)piperazin-1-yl]-4H-thiochromen-4-one CAS No. 897619-75-9

6-chloro-3-[4-(2-chlorophenyl)piperazin-1-yl]-4H-thiochromen-4-one

Cat. No.: B2901863
CAS No.: 897619-75-9
M. Wt: 391.31
InChI Key: XCPDJTFUEXWXGZ-UHFFFAOYSA-N
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Description

6-chloro-3-[4-(2-chlorophenyl)piperazin-1-yl]-4H-thiochromen-4-one is a complex organic compound that belongs to the class of thiochromen derivatives. This compound is characterized by the presence of a thiochromen ring system substituted with a piperazine moiety, which is further substituted with a chlorophenyl group. The compound’s unique structure imparts it with significant biological and chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-[4-(2-chlorophenyl)piperazin-1-yl]-4H-thiochromen-4-one typically involves multi-step organic reactions. The reaction conditions often involve the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent systems, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-[4-(2-chlorophenyl)piperazin-1-yl]-4H-thiochromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thiochromen ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiochromen derivatives, and various substituted chlorophenyl derivatives. These products can exhibit different biological and chemical properties, expanding the compound’s utility in research and industry.

Scientific Research Applications

6-chloro-3-[4-(2-chlorophenyl)piperazin-1-yl]-4H-thiochromen-4-one has diverse applications in scientific research:

Properties

IUPAC Name

6-chloro-3-[4-(2-chlorophenyl)piperazin-1-yl]thiochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2OS/c20-13-5-6-18-14(11-13)19(24)17(12-25-18)23-9-7-22(8-10-23)16-4-2-1-3-15(16)21/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPDJTFUEXWXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C3=CSC4=C(C3=O)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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